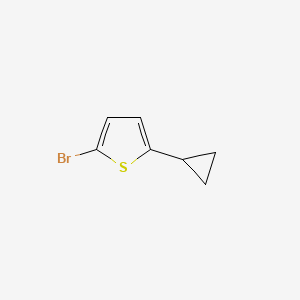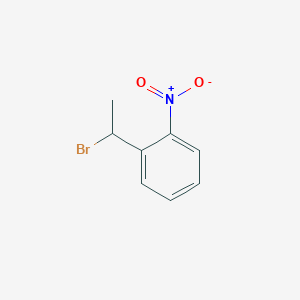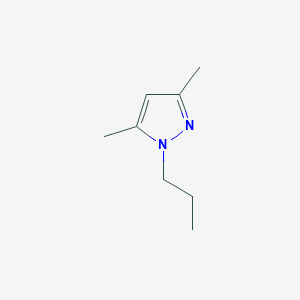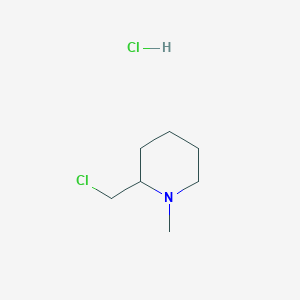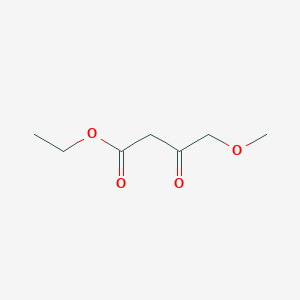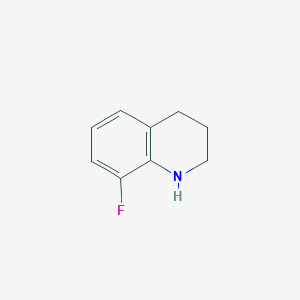![molecular formula C31H28P2 B1280597 (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-55-2](/img/structure/B1280597.png)
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene, commonly referred to as BDPB, is an organophosphorus compound that has a variety of applications in organic synthesis and materials science. BDPB is a chiral ligand, meaning it has two enantiomers, and is used in asymmetric synthesis to produce optically active compounds. It has also been used in the synthesis of polymers, and has potential applications in the fields of catalysis and electrochemistry.
科学的研究の応用
Ligand-Mediated Processes in Palladium Chemistry
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene plays a crucial role in palladium chemistry as a ligand. It promotes direct alkyl-alkyl and indirect alkyl-halide reductive elimination reactions, which is significant in the field of catalysis and organic synthesis (Tuxworth et al., 2012).
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of diphosphine ligands. Through asymmetric Diels-Alder reactions, both (+)- and (-)- forms of this compound are prepared, which is essential for creating enantiomerically pure ligands (Aw & Leung, 1994).
Molecular Scaffolding in Peptide Analogues
It serves as a reverse-turn molecular scaffold in norborneno bispeptides. This application is pivotal in the study of peptide structures and their self-assembling properties, offering insights into protein folding and molecular interactions (Ranganathan et al., 1998).
Synthesis of Norphos Ligands
This bicyclic compound is crucial in synthesizing various Norphos ligands, which are used in asymmetric catalysis, particularly in amino acid synthesis (Brunner et al., 2008).
Catalysis in Organic Chemistry
It is used in rhodium-catalyzed asymmetric hydrogenations as a chiral ligand, demonstrating its significance in enhancing the enantioselectivity of chemical reactions (Morimoto et al., 2004).
Material Science and Polymer Chemistry
In material science, this compound has been incorporated into polymers, significantly impacting their refractive index and surface properties, particularly when exposed to UV light. Such applications are crucial in developing advanced materials for optical and electronic devices (Griesser et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexene", "Diphenylphosphine", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in the presence of sodium hydroxide to form 1-bromo-2-cyclohexene", "Step 2: Reaction of 1-bromo-2-cyclohexene with diphenylphosphine in the presence of sodium borohydride to form 2-diphenylphosphino-cyclohexene", "Step 3: Reaction of 2-diphenylphosphino-cyclohexene with hydrochloric acid to form 2-diphenylphosphino-cyclohexanone", "Step 4: Reduction of 2-diphenylphosphino-cyclohexanone with sodium borohydride to form 2-diphenylphosphino-cyclohexanol", "Step 5: Reaction of 2-diphenylphosphino-cyclohexanol with sodium bicarbonate and ethyl acetate to form (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene", "Step 6: Purification of the product by recrystallization from methanol and hexane" ] } | |
CAS番号 |
71042-55-2 |
分子式 |
C31H28P2 |
分子量 |
462.5 g/mol |
IUPAC名 |
[(1S,2R,3R,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25-,30-,31-/m1/s1 |
InChIキー |
CDJHPMXMJUCLPA-KWINWIPXSA-N |
異性体SMILES |
C1[C@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)


